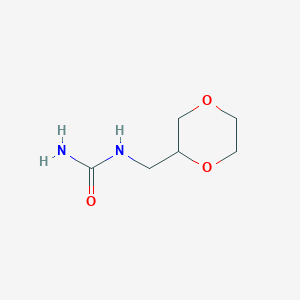
(1,4-Dioxan-2-ylmethyl)urea
Übersicht
Beschreibung
(1,4-Dioxan-2-ylmethyl)urea is a chemical compound with the molecular formula C6H12N2O3 and a molecular weight of 160.17 g/mol It is a derivative of urea, where the urea moiety is substituted with a (1,4-dioxan-2-ylmethyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1,4-Dioxan-2-ylmethyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, allowing for the synthesis of N-substituted ureas in good to excellent yields with high chemical purity. The reaction conditions involve the use of water as the solvent and potassium isocyanate as the reagent, promoting a unique substrate selectivity from a mixture of two amines .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene. This method, although not environmentally friendly, is still widely used due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(1,4-Dioxan-2-ylmethyl)urea undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound typically result in the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium isocyanate, phosgene, and various nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild to moderate conditions .
Major Products Formed
The major products formed from the reactions of this compound include hydroxyperoxyl radicals, amines, and substituted urea derivatives .
Wissenschaftliche Forschungsanwendungen
(1,4-Dioxan-2-ylmethyl)urea has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (1,4-Dioxan-2-ylmethyl)urea involves its interaction with molecular targets and pathways in biological systems. The compound can act as an antioxidant by inhibiting the formation of peroxyl radicals and promoting the regeneration of antioxidant molecules . It also has the potential to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1,4-Dioxan-2-ylmethyl)urea include:
Thiourea derivatives: These compounds have similar structures but contain a sulfur atom instead of an oxygen atom in the urea moiety.
N-substituted ureas: These compounds have various alkyl or aryl groups substituted on the nitrogen atoms of the urea moiety.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the (1,4-dioxan-2-ylmethyl) group enhances its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1,4-dioxan-2-ylmethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-6(9)8-3-5-4-10-1-2-11-5/h5H,1-4H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYIGNMKYDFFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


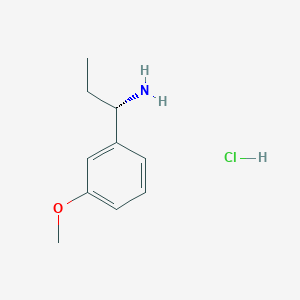
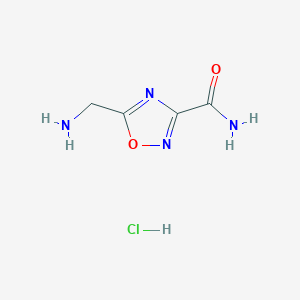
![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)

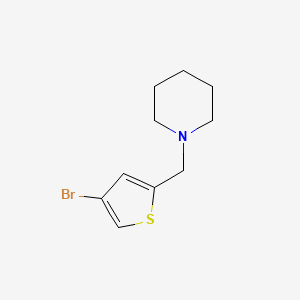
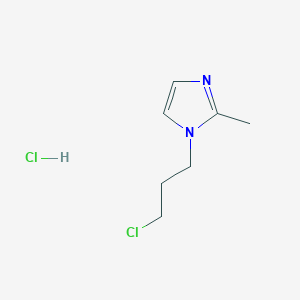
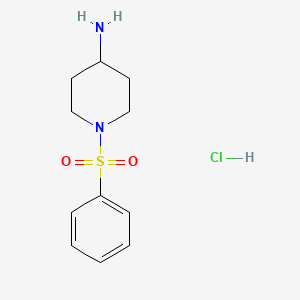

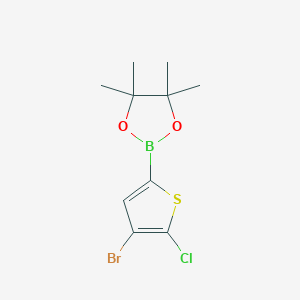
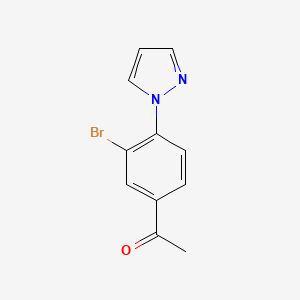
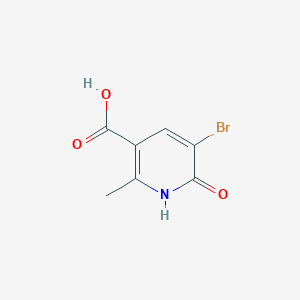
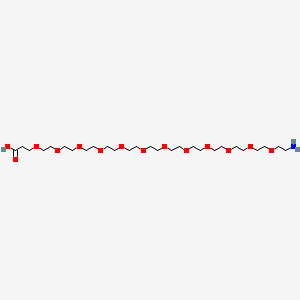
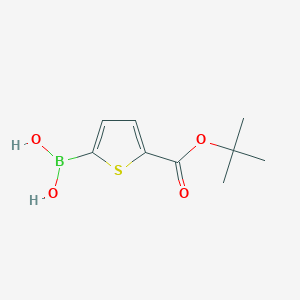
![7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine](/img/structure/B1524777.png)
